molecular formula C24H25N5O2S2 B3009182 3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532974-50-8

3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B3009182
CAS No.: 532974-50-8
M. Wt: 479.62
InChI Key: QDKIWIZCVAQDAF-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.62. The purity is usually 95%.
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Biological Activity

The compound 3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule featuring a thiadiazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes significantly to the biological activity.
  • Indole Moiety : Known for its role in various biological activities, including anticancer effects.
  • Benzamide Group : Often associated with anti-inflammatory and analgesic effects.

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole nucleus exhibit promising anticancer activities. The mechanism of action often involves the inhibition of DNA synthesis and cell division. For instance:

  • IC50 Values : Studies on derivatives of thiadiazoles have shown significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 4.37 µM against HepG2 (liver cancer) and 8.03 µM against A549 (lung cancer) cell lines .
Cell LineIC50 (µM)
HepG24.37
A5498.03

Antimicrobial Activity

The thiadiazole derivatives have been extensively studied for their antimicrobial properties:

  • Broad Spectrum : They demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with the thiadiazole structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli.
MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Aspergillus nigerModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Compounds containing thiadiazole rings inhibit RNA and DNA synthesis without affecting protein synthesis .
  • Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with key kinases involved in tumorigenesis and other diseases .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • A study demonstrated that a related thiadiazole derivative significantly reduced tumor growth in mouse models by targeting specific oncogenic pathways.
  • Another investigation found that compounds similar to our target molecule exhibited potent antifungal activity with lower toxicity compared to standard antifungal agents.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-15-10-16(2)12-18(11-15)23(31)25-8-9-29-13-21(19-6-4-5-7-20(19)29)32-14-22(30)26-24-28-27-17(3)33-24/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,31)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIWIZCVAQDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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